5-Chloro-3,3-dimethylisoindolin-1-one
Description
Properties
IUPAC Name |
5-chloro-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCNEFERHUONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 5-Chloro-3,3-dimethylisoindolin-1-one generally involves:
- Starting from chlorinated aromatic precursors such as 3-chlorobenzaldehyde or 3,4'-dichloropropiophenone.
- Formation of chlorinated phenylpropionic acid intermediates.
- Intramolecular Friedel–Crafts acylation or alkylation to form the isoindolinone ring.
- Use of various catalysts and reagents to optimize yield and selectivity.
Detailed Preparation Methods
Synthesis via 3-Chlorobenzaldehyde and Malonic Acid Derivatives
This method involves two main steps:
Step A: Oxidation of 3-chlorobenzaldehyde to 3-chlorophenylpropionic acid using malonic acid or its esters in the presence of organic bases such as diethylamine or triethylamine, and acids like formic or acetic acid. The reaction temperature is controlled between 20–150°C, preferably 50–80°C.
Step B: Intramolecular Friedel–Crafts acylation of the 3-chlorophenylpropionic acid intermediate with acid chlorides (e.g., malonyl chloride) in the presence of Lewis acids such as zinc chloride, aluminum chloride, or titanium tetrachloride. The reaction temperature is maintained between -10°C to 120°C, preferably 50–80°C.
This route yields 5-chloro-1-indanone derivatives, which are closely related to the isoindolinone structure and can be further modified to obtain this compound.
| Step | Reactants | Catalysts/Reagents | Conditions | Product |
|---|---|---|---|---|
| A | 3-chlorobenzaldehyde + malonic acid derivatives | Organic base (e.g., diethylamine), acid (formic acid) | 50–80°C, 20–150°C | 3-chlorophenylpropionic acid |
| B | 3-chlorophenylpropionic acid + malonyl chloride | Lewis acid (ZnCl2, AlCl3, TiCl4) | -10 to 120°C, preferably 50–80°C | 5-chloro-1-indanone |
Friedel–Crafts Alkylation Using 3,4'-Dichloropropiophenone
An alternative synthetic route involves:
- Using 3,4'-dichloropropiophenone as the starting material.
- Adding an aprotic acid catalyst and a phase transfer catalyst to improve reaction viscosity and selectivity.
- Conducting the Friedel–Crafts alkylation under controlled temperatures for 2–5 hours.
- Post-reaction cooling and purification by filtration and organic solvent washing.
This method addresses issues of poor selectivity and low yields seen in traditional Friedel–Crafts alkylations using harsh catalysts like aluminum trichloride or trifluoromethanesulfonic acid. The phase transfer catalyst notably improves yield and reduces side reactions, achieving yields of 60–70% or higher.
| Step | Reactants | Catalysts/Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 3,4'-dichloropropiophenone | Aprotic acid catalyst, phase transfer catalyst | Heating for 2–5 hours; temperature controlled | 5-chloro-1-indanone |
Cyclization and Functionalization to this compound
The 5-chloro-1-indanone intermediates can be further reacted with reagents like copper(I) iodide, (S,S)-1,2-diaminocyclohexane, and caesium carbonate in solvents such as 1,4-dioxane at elevated temperatures (~150°C) to form the isoindolinone core with 3,3-dimethyl substitution.
This step involves nucleophilic substitution and cyclization reactions to install the dimethyl groups at the 3-position and close the isoindolinone ring.
Reaction Conditions and Catalysts Summary
| Reaction Type | Common Reagents/Catalysts | Temperature Range | Notes |
|---|---|---|---|
| Oxidation to phenylpropionic acid | Malonic acid derivatives, organic bases (diethylamine), acids (formic acid) | 20–150°C (preferably 50–80°C) | Mild conditions for selective oxidation |
| Friedel–Crafts acylation/alkylation | Lewis acids (ZnCl2, AlCl3, TiCl4), aprotic acid catalysts, phase transfer catalysts | -10 to 120°C (preferably 50–80°C) | Phase transfer catalysts improve yield and selectivity |
| Cyclization to isoindolinone | Copper(I) iodide, diamines, caesium carbonate, 1,4-dioxane | ~150°C | High temperature promotes ring closure |
Research Findings and Data
The use of phase transfer catalysts in Friedel–Crafts alkylation notably enhances the yield of 5-chloro-1-indanone by improving reaction selectivity and reducing side products.
The oxidation step from chlorobenzaldehyde to chlorophenylpropionic acid is versatile, with various malonic acid derivatives and organic bases tested, allowing optimization of reaction efficiency and environmental considerations.
Subsequent cyclization to form the isoindolinone ring requires elevated temperatures and specific ligands to facilitate substitution and ring closure, as demonstrated in copper-catalyzed protocols.
Analytical characterization of intermediates and final products typically involves IR spectroscopy, ^13C NMR, and TLC purity checks, confirming structural integrity and substitution patterns.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Steps | Catalysts/Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-chlorobenzaldehyde | Oxidation → Friedel–Crafts acylation | Malonic acid derivatives, diethylamine, ZnCl2 | Moderate to good yields; mild conditions |
| 2 | 3,4'-dichloropropiophenone | Friedel–Crafts alkylation with phase transfer catalyst | Aprotic acid catalyst, phase transfer catalyst | Improved yield (60–70%+), better selectivity |
| 3 | 5-chloro-1-indanone | Cyclization with copper(I) iodide and diamines | Copper(I) iodide, (S,S)-1,2-diaminocyclohexane, Cs2CO3 | High temperature; forms isoindolinone core |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,3-dimethylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-3,3-dimethylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-Chloro-3,3-dimethylisoindolin-1-one, enabling comparative insights into their properties and applications.
5-Chloro-3-methylisoindolin-1-one
- Molecular Formula: C₉H₈ClNO
- Molecular Weight : 181.62 g/mol
- Key Differences : Lacks one methyl group at the 3-position, reducing steric bulk.
- Properties : Higher reactivity due to decreased steric hindrance; purity reported at 98% .
- Applications : Used in medicinal chemistry for scaffold diversification.
5-Chloro-3-methyleneisoindolin-1-one
- Molecular Formula: C₉H₆ClNO
- Molecular Weight : 179.60 g/mol
- Key Differences : Features a methylene group instead of dimethyl at the 3-position.
5-Methoxy-3,3-dimethylisoindolin-1-one
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Key Differences : Methoxy substituent at the 5-position replaces chlorine.
- Properties : Enhanced lipophilicity (logP ≈ 2.1) and electron-donating effects; purity ≥99% .
- Applications : Pharmaceutical intermediate for kinase inhibitors or anticancer agents.
5-Amino-6-chloroisoindoline-1,3-dione
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 204.59 g/mol
- Key Differences: Amino group at 5-position and dione functional groups.
- Applications : Probable use in peptidomimetics or enzyme inhibitors.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀ClNO | 195.65* | 5-Cl, 3,3-dimethyl | Steric stabilization, moderate lipophilicity | Pharmaceutical intermediates |
| 5-Chloro-3-methylisoindolin-1-one | C₉H₈ClNO | 181.62 | 5-Cl, 3-methyl | Higher reactivity | Medicinal chemistry |
| 5-Chloro-3-methyleneisoindolin-1-one | C₉H₆ClNO | 179.60 | 5-Cl, 3-methylene | Planar structure, improved solubility | Organic synthesis |
| 5-Methoxy-3,3-dimethylisoindolin-1-one | C₁₁H₁₃NO₂ | 191.23 | 5-OCH₃, 3,3-dimethyl | High lipophilicity, electron-rich | Kinase inhibitor development |
| 5-Amino-6-chloroisoindoline-1,3-dione | C₈H₅ClN₂O₂ | 204.59 | 5-NH₂, 6-Cl, 1,3-dione | Hydrogen bonding capacity | Enzyme inhibitors |
*Calculated based on structural analogs due to lack of direct data.
Biological Activity
5-Chloro-3,3-dimethylisoindolin-1-one (CAS No. 1440519-63-0) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 195.64 g/mol
The compound features a chlorine atom at the 5-position and two methyl groups at the 3-position of the isoindoline structure. This specific arrangement contributes to its diverse biological activities.
The compound's mechanism of action is primarily associated with its structural similarities to indole derivatives, which are known to interact with various biological targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, including serotonin and adrenergic receptors.
- Biochemical Pathways : The compound may influence pathways related to cancer proliferation, inflammation, and microbial resistance due to its structural characteristics.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections.
-
Antioxidant Activity :
- Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | GI (nM) | Reference |
|---|---|---|---|
| 5-Chloro-Derivative A | Panc-1 | 29 | |
| 5-Chloro-Derivative B | MCF-7 | 33 | |
| 5-Chloro-Derivative C | HT-29 | 42 | |
| 5-Chloro-Derivative D | A-549 | 54 |
Case Study: Antiproliferative Assay Results
In a comparative study assessing the antiproliferative effects of various derivatives of 5-chloro-indole compounds, it was found that:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-3,3-dimethylisoindolin-1-one, and how can reaction yields be systematically improved?
- Methodological Approach :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated systems (e.g., CuI) for cross-coupling reactions, as seen in analogous indole derivatives .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (THF) to assess reaction efficiency and purity .
- Temperature Gradients : Perform reactions at 60–100°C to determine ideal thermal conditions for cyclization steps, balancing yield and side-product formation .
- Purification Strategies : Use flash chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization to isolate high-purity products, validated by HPLC (>98% purity) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare chemical shifts to structurally related isoindolinones (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy to validate stoichiometry .
- X-ray Crystallography (if applicable): Resolve crystal structures to verify stereochemistry and intermolecular interactions, referencing databases like the Protein Data Bank .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound formation?
- Theoretical Framework :
- Density Functional Theory (DFT) : Model transition states and intermediates using software like Gaussian or MOE to identify rate-determining steps (e.g., nucleophilic attack or ring closure) .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance from dimethyl groups to predict regioselectivity .
- Cross-Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine mechanistic hypotheses .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Conflict Resolution Strategy :
- Multi-Technique Analysis : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to distinguish overlapping signals in crowded spectral regions .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks arising from tautomerism or solvent interactions .
- Collaborative Databases : Upload ambiguous spectra to platforms like the RCSB PDB for peer validation and comparative analysis .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Environmental Impact Protocol :
- Degradation Studies : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., H₂O₂/Fe²+) to assess persistence and breakdown products via LC-MS .
- Partitioning Experiments : Measure log P values (octanol-water) to predict bioaccumulation potential, using shake-flask methods .
- Ecotoxicology Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines, correlating results with molecular docking studies to identify toxicophores .
Q. How can theoretical frameworks guide the design of bioactivity studies for this compound?
- Conceptual Integration :
- Structure-Activity Relationships (SAR) : Map electronic (Hammett σ) and steric (Taft Es) parameters to biological endpoints (e.g., enzyme inhibition) using multivariate regression .
- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify putative protein targets based on structural analogs .
- Hypothesis Testing : Validate predictions via in vitro assays (e.g., kinase inhibition) and compare results to computational docking scores .
Methodological Best Practices
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) and raw spectral files in open-access repositories .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., atom economy, solvent recycling) during synthesis .
- Interdisciplinary Collaboration : Partner with computational chemists, toxicologists, and material scientists to address multifaceted research gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
